molecular formula C22H22N4O4 B12159608 N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide

Cat. No.: B12159608
M. Wt: 406.4 g/mol
InChI Key: QIBSPWFDBWJKQE-UHFFFAOYSA-N
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Description

6,7-dimethoxy-2,4-quinazolinedione , is a fascinating compound with potential applications in various fields. Let’s explore its synthesis, reactions, and uses.

Preparation Methods

Synthetic Routes:: The synthetic routes to obtain this compound involve the condensation of appropriate precursors. One common method is the reaction between 6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-ylamine and 1H-indole-5-carboxylic acid . The reaction typically occurs under mild conditions, yielding the desired product.

Industrial Production:: While industrial-scale production methods may vary, laboratories often employ efficient synthetic routes to produce this compound. Researchers optimize reaction conditions, catalysts, and purification steps to achieve high yields.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The carbonyl groups in the quinazolinedione moiety can undergo oxidation reactions.

    Reduction: Reduction of the quinazolinedione ring may yield dihydroquinazolinedione derivatives.

    Substitution: Substituents on the indole ring can participate in substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.

Major Products:: The major products depend on the specific reaction conditions. Reduction may yield dihydroquinazolinedione derivatives, while substitution reactions can lead to various substituted indole derivatives.

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigated for potential therapeutic effects due to its unique structure.

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for interactions with biological targets.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are no direct analogs, compounds with quinazolinedione or indole moieties share some similarities. Notable related compounds include:

Properties

Molecular Formula

C22H22N4O4

Molecular Weight

406.4 g/mol

IUPAC Name

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)ethyl]-1H-indole-5-carboxamide

InChI

InChI=1S/C22H22N4O4/c1-13-25-18-12-20(30-3)19(29-2)11-16(18)22(28)26(13)9-8-24-21(27)15-4-5-17-14(10-15)6-7-23-17/h4-7,10-12,23H,8-9H2,1-3H3,(H,24,27)

InChI Key

QIBSPWFDBWJKQE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)C3=CC4=C(C=C3)NC=C4)OC)OC

Origin of Product

United States

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